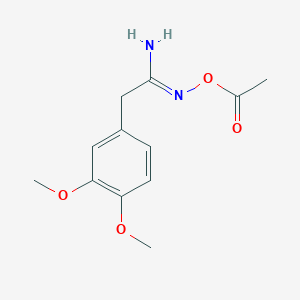![molecular formula C16H18N2O3 B5909285 N-bicyclo[2.2.1]hept-2-yl-3-(3-nitrophenyl)acrylamide](/img/structure/B5909285.png)
N-bicyclo[2.2.1]hept-2-yl-3-(3-nitrophenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-bicyclo[2.2.1]hept-2-yl-3-(3-nitrophenyl)acrylamide, also known as BPA-NP, is a synthetic compound that has gained attention in scientific research due to its potential biological and pharmacological properties. BPA-NP belongs to the family of nitrophenyl acrylamides and has a bicyclic ring structure. In
Wirkmechanismus
The mechanism of action of N-bicyclo[2.2.1]hept-2-yl-3-(3-nitrophenyl)acrylamide is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. N-bicyclo[2.2.1]hept-2-yl-3-(3-nitrophenyl)acrylamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-bicyclo[2.2.1]hept-2-yl-3-(3-nitrophenyl)acrylamide has been shown to scavenge free radicals, which are known to cause cellular damage.
Biochemical and Physiological Effects:
N-bicyclo[2.2.1]hept-2-yl-3-(3-nitrophenyl)acrylamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis and colitis. N-bicyclo[2.2.1]hept-2-yl-3-(3-nitrophenyl)acrylamide has also been shown to reduce oxidative stress in animal models of Parkinson's disease and Alzheimer's disease. Furthermore, N-bicyclo[2.2.1]hept-2-yl-3-(3-nitrophenyl)acrylamide has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-bicyclo[2.2.1]hept-2-yl-3-(3-nitrophenyl)acrylamide in lab experiments is its high solubility in water, which makes it easy to administer to cells and animals. Additionally, N-bicyclo[2.2.1]hept-2-yl-3-(3-nitrophenyl)acrylamide has been shown to have low toxicity in animal studies. However, one limitation of using N-bicyclo[2.2.1]hept-2-yl-3-(3-nitrophenyl)acrylamide in lab experiments is its instability in the presence of light and heat, which can lead to degradation of the compound.
Zukünftige Richtungen
There are many potential future directions for research involving N-bicyclo[2.2.1]hept-2-yl-3-(3-nitrophenyl)acrylamide. One area of research could focus on the development of N-bicyclo[2.2.1]hept-2-yl-3-(3-nitrophenyl)acrylamide as a drug delivery system for the treatment of neurological disorders. Another area of research could focus on the use of N-bicyclo[2.2.1]hept-2-yl-3-(3-nitrophenyl)acrylamide as a fluorescent probe for imaging biological systems. Additionally, further studies could investigate the potential use of N-bicyclo[2.2.1]hept-2-yl-3-(3-nitrophenyl)acrylamide as a therapeutic agent for cancer and inflammatory diseases.
Synthesemethoden
The synthesis of N-bicyclo[2.2.1]hept-2-yl-3-(3-nitrophenyl)acrylamide involves the condensation of 3-nitrobenzaldehyde and bicyclo[2.2.1]hept-2-en-5-one in the presence of acetic acid. The resulting product is then treated with acetyl chloride and ammonia to form N-bicyclo[2.2.1]hept-2-yl-3-(3-nitrophenyl)acrylamide. The synthesis method has been optimized to produce high yields of the compound, making it readily available for scientific research.
Wissenschaftliche Forschungsanwendungen
N-bicyclo[2.2.1]hept-2-yl-3-(3-nitrophenyl)acrylamide has been extensively studied for its potential biological and pharmacological properties. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. N-bicyclo[2.2.1]hept-2-yl-3-(3-nitrophenyl)acrylamide has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier. Furthermore, N-bicyclo[2.2.1]hept-2-yl-3-(3-nitrophenyl)acrylamide has been investigated for its potential use as a fluorescent probe for imaging biological systems.
Eigenschaften
IUPAC Name |
(E)-N-(2-bicyclo[2.2.1]heptanyl)-3-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c19-16(17-15-10-12-4-6-13(15)8-12)7-5-11-2-1-3-14(9-11)18(20)21/h1-3,5,7,9,12-13,15H,4,6,8,10H2,(H,17,19)/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUTLHHLKABEKQO-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2NC(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2CC1CC2NC(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-amino-1-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5909204.png)
![2-(4-{[1-(3,5-dimethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5909205.png)
![2-(4-{[1-(3-chlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5909212.png)
![2-(4-{[1-(3-ethoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5909221.png)
![2-(4-{[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5909222.png)

![N'-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}benzenesulfonohydrazide](/img/structure/B5909232.png)
![2-{4-[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}propanoic acid](/img/structure/B5909243.png)

![2-(4-{[1-(2-fluorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5909260.png)
![5-allyl-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5909268.png)
![3-({2-methoxy-4-[2-(2-naphthylsulfonyl)carbonohydrazonoyl]phenoxy}methyl)benzoic acid](/img/structure/B5909276.png)

